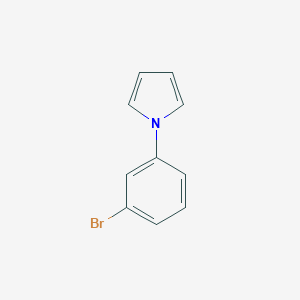

1-(3-bromophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUXOIBRUWVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349072 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107302-22-7 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-bromophenyl)-1H-pyrrole

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-bromophenyl)-1H-pyrrole

Introduction: The Strategic Importance of N-Arylpyrroles

The N-arylpyrrole scaffold is a cornerstone in modern medicinal chemistry and materials science. These structures are integral to a wide array of biologically active molecules, including anti-inflammatory drugs, antibiotics, and anti-cancer agents.[1][2][3][4] The strategic placement of substituents on the N-aryl ring allows for the fine-tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. This compound, in particular, serves as a versatile intermediate. The presence of a bromine atom at the meta-position of the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing essential data and methodologies for researchers in drug discovery and chemical synthesis.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various reaction conditions.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior in both biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [5][6][7][8] |

| Molecular Weight | 222.08 g/mol | [5][6][7][8] |

| Exact Mass | 220.984012 g/mol | [5][6][7] |

| Melting Point | 63 °C | [5] |

| Boiling Point (Predicted) | 294.9 ± 23.0 °C | [5] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [5] |

| Solubility in Water | Low solubility | [9] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and ethyl acetate.[5][9] | |

| Appearance | Solid (Typical) | [9] |

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of molecules. The following descriptors for this compound have been calculated and are useful for predicting its pharmacokinetic and pharmacodynamic properties.

| Descriptor | Value | Significance | Source |

| XLogP3 | 3.8 | A measure of lipophilicity, indicating good potential for membrane permeability. | [5] |

| Topological Polar Surface Area (TPSA) | 4.9 Ų | Suggests high potential for oral bioavailability. | [5] |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility. | [5] |

| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. | [5] |

| Complexity | 143 | A measure of the intricacy of the molecular structure. | [5] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved via the Paal-Knorr or Clauson-Kaas synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.[10] The Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran as a succinaldehyde equivalent, is a particularly effective method.

Rationale for Method Selection

The Clauson-Kaas synthesis is favored for its operational simplicity and the ready availability of starting materials.[10] The reaction proceeds under acidic conditions, where 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive 1,4-dicarbonyl intermediate, which then undergoes condensation with the primary amine, 3-bromoaniline. This method avoids the need for pre-functionalized pyrrole rings and provides a direct route to the N-substituted product.

Experimental Protocol: Clauson-Kaas Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

3-bromoaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.1 - 1.2 equivalents) to the solution.[10]

-

Reaction Conditions: Heat the reaction mixture to 90-118 °C and stir for 2-4 hours.[5][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.[5]

Synthesis Workflow Diagram

Caption: Clauson-Kaas synthesis workflow for this compound.

Structural Elucidation and Spectral Data

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While detailed spectral data is often proprietary, reference spectra are available through specialized databases.[6][7]

Expected Spectroscopic Signatures:

-

¹³C NMR: The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental peak overlap. The carbons of the pyrrole ring will appear at a characteristic chemical shift, and the carbons of the bromophenyl ring will be split according to their substitution pattern.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) and the M+2 peak will appear with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the C-N stretching of the pyrrole ring. The absence of an N-H stretching band confirms the N-substitution of the pyrrole.

Molecular Structure Diagram

Caption: Structure of this compound highlighting the key rings.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the properties of its two constituent rings. The pyrrole ring can undergo electrophilic substitution, while the bromophenyl ring is primed for transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki Coupling: The bromine atom can be readily replaced with a variety of aryl or vinyl groups using a palladium catalyst and a boronic acid derivative.

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, allowing for the introduction of a wide range of nitrogen-containing functional groups.

-

Heck Reaction: This reaction allows for the formation of a C-C bond by coupling with an alkene.

The versatility of this compound as a synthetic intermediate makes it a valuable building block in the synthesis of compounds with potential therapeutic applications, including but not limited to:

-

Anti-inflammatory agents: The pyrrole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

-

Anticancer agents: Many kinase inhibitors and other targeted cancer therapies feature N-arylpyrrole structures.[2]

-

Antibacterial agents: The pyrrole scaffold is found in a number of natural and synthetic compounds with antibacterial activity.[4]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, establish it as a key building block for the creation of novel molecular entities with therapeutic potential. This guide has provided a comprehensive overview of its core characteristics and a practical framework for its synthesis and characterization, empowering researchers to leverage this valuable intermediate in their scientific pursuits.

References

-

Bouling Chemical Co., Limited. (n.d.). 1-(3-Bromomethylphenyl)-1H-Pyrrole: Properties, Uses, Safety & Supplier Information. Retrieved from [Link]

-

S. L. MacNeil, et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11657-11663. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Bromophenyl)pyrrole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-bromophenyl)pyrrole. Retrieved from [Link]

-

Books. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (2014). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

-

Wolthuis, E., et al. (n.d.). Reactions of Benzyne with Pyrroles. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole. Retrieved from [Link]

-

Wang, C., et al. (2021). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. Retrieved from [Link]

-

Li, X., et al. (2017). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

-

JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Retrieved from [Link]

-

PubMed. (2013). A general route to 1,3'-bipyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

-

lookchem. (n.d.). Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. Retrieved from [Link]

-

MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. mdpi.com [mdpi.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CAS 107302-22-7 | this compound - Synblock [synblock.com]

- 9. 1-(3-Bromomethylphenyl)-1H-Pyrrole: Properties, Uses, Safety & Supplier Information | Advanced Chemical Data China [chemheterocycles.com]

- 10. books.rsc.org [books.rsc.org]

Introduction: The Strategic Value of 1-(3-bromophenyl)-1H-pyrrole

An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-pyrrole (CAS: 107302-22-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound, registered under CAS number 107302-22-7, represents a quintessential example of such a strategic molecule. As an N-arylpyrrole, it combines the electron-rich, aromatic pyrrole heterocycle with a synthetically versatile bromophenyl moiety. This arrangement provides a robust scaffold that is frequently explored in the development of novel therapeutics, owing to the pyrrole ring's role as a key pharmacophore in numerous biologically active compounds.[1][2][3][4]

The bromine atom at the meta-position of the phenyl ring is not merely a substituent; it is a critical functional handle. It unlocks a vast chemical space for derivatization through a variety of well-established cross-coupling reactions. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and application potential of this compound, providing the technical insights necessary for its effective utilization in research and development programs.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its application. The data for this compound has been consolidated from various sources to provide a reliable reference.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 107302-22-7 | [5][6][7][8] |

| Molecular Formula | C₁₀H₈BrN | [5][7][8] |

| Molecular Weight | 222.08 g/mol | [5][6] |

| Melting Point | 63-64 °C | [8][9] |

| Boiling Point | 294.9 °C at 760 mmHg | [6][8][9] |

| Density | 1.38 g/cm³ (Predicted) | [7][8] |

| Flash Point | 132.2 °C | [7][8] |

| Vapor Pressure | 0.00277 mmHg at 25°C | [7][8] |

| Refractive Index | 1.605 | [7][8] |

| XLogP3 | 3.8 | [7] |

| Topological Polar Surface Area | 4.9 Ų | [7] |

Spectroscopic Signature

While specific spectra for this exact isomer are not publicly indexed, its spectroscopic characteristics can be reliably predicted based on the known behavior of its constituent parts—the N-phenylpyrrole and bromobenzene systems.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and the bromophenyl protons. The pyrrole protons typically appear as two multiplets, corresponding to the α-protons (adjacent to N) and β-protons. The bromophenyl group will exhibit a more complex splitting pattern due to the meta-substitution.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.4-7.2 ppm (m, 4H, Ar-H of bromophenyl)

-

δ ~6.8-6.7 ppm (t, 2H, α-protons of pyrrole)

-

δ ~6.3-6.2 ppm (t, 2H, β-protons of pyrrole)

-

-

Causality: The electron-withdrawing nature of the phenyl ring deshields the pyrrole protons relative to unsubstituted pyrrole.[10][11] The bromine atom's electronegativity and anisotropic effects will influence the precise shifts of the aromatic protons on the phenyl ring.[12]

-

-

Mass Spectrometry: The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) and a distinctive M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Expected m/z: 221 (M⁺, for ⁷⁹Br) and 223 (M+2, for ⁸¹Br).

-

PART 2: Synthesis, Reactivity, and Application

The true utility of this compound lies in its synthesis and subsequent chemical transformations.

Synthetic Protocol: The Clauson-Kaas Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction.[13] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1-1.2 eq), and glacial acetic acid (as solvent and catalyst).

-

Heating: The reaction mixture is heated to reflux (typically around 90-110 °C) and stirred vigorously.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, the mixture is cooled to room temperature. The solution is then neutralized with an aqueous base (e.g., NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.[7][13]

Workflow Diagram: Clauson-Kaas Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. scispace.com [scispace.com]

- 5. aceschem.com [aceschem.com]

- 6. cas 107302-22-7|| where to buy this compound [english.chemenu.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS: 107302-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. This compound,107302-22-7-Amadis Chemical [amadischem.com]

- 10. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]

- 11. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 12. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. books.rsc.org [books.rsc.org]

Spectroscopic Data for 1-(3-bromophenyl)-1H-pyrrole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(3-bromophenyl)-1H-pyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The synthesis, characterization, and interpretation of its spectral data are presented to offer a complete profile of this compound.

Molecular Structure and Significance

This compound is an N-arylpyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle found in numerous natural products and pharmaceuticals. The substitution of a 3-bromophenyl group on the nitrogen atom significantly influences the electronic properties and biological activity of the parent pyrrole ring. Understanding the precise structure and electronic environment of this molecule is crucial for its application in medicinal chemistry and materials science. Spectroscopic techniques are indispensable tools for this purpose.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Paal-Knorr pyrrole synthesis. A common and effective variant of this method is the Clauson-Kaas reaction, which utilizes a 1,4-dicarbonyl equivalent.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

This protocol outlines the synthesis of this compound from 3-bromoaniline and 2,5-dimethoxytetrahydrofuran.

Materials:

-

3-bromoaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Dichloromethane

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1.0 equivalent), 2,5-dimethoxytetrahydrofuran (1.1 equivalents), and glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add deionized water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

This synthetic approach is a well-established method for the preparation of N-substituted pyrroles from primary amines and a 1,4-dicarbonyl synthon.[1][2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is accomplished through a combination of NMR, IR, and MS techniques. Online spectral databases confirm the availability of ¹³C NMR, MS, and IR data for this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit signals corresponding to the protons of the pyrrole ring and the 3-bromophenyl group. The expected chemical shifts (in ppm, relative to TMS) are as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 (α-protons) | ~ 6.8 - 7.2 | Triplet |

| Pyrrole H-3, H-4 (β-protons) | ~ 6.2 - 6.5 | Triplet |

| Bromophenyl Protons | ~ 7.2 - 7.6 | Multiplet |

-

Interpretation: The α-protons of the pyrrole ring are expected to be downfield compared to the β-protons due to their proximity to the nitrogen atom and the influence of the aromatic ring current. The protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing nature of the bromine atom and the pyrrole ring will influence the precise chemical shifts of the phenyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 (α-carbons) | ~ 120 - 125 |

| Pyrrole C-3, C-4 (β-carbons) | ~ 110 - 115 |

| Bromophenyl C-Br | ~ 122 - 124 |

| Bromophenyl C-N | ~ 138 - 142 |

| Other Bromophenyl Carbons | ~ 120 - 135 |

-

Interpretation: The α-carbons of the pyrrole ring are typically found at a higher chemical shift than the β-carbons.[5] The carbon atom of the bromophenyl ring attached to the bromine (C-Br) will be influenced by the heavy atom effect, while the carbon attached to the pyrrole nitrogen (C-N) will be significantly downfield due to the electronegativity of the nitrogen and its involvement in the aromatic system.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3-bromophenyl)-1H-pyrrole

Foreword: Unveiling Solid-State Architecture for Advanced Material and Drug Design

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms and molecules in the solid state is of paramount importance. This spatial organization, or crystal structure, governs a multitude of physicochemical properties, including solubility, stability, bioavailability, and charge transport characteristics. The N-arylpyrrole scaffold is a privileged motif in medicinal chemistry and materials science, and understanding the impact of substituents on its solid-state architecture is crucial for rational design.

Part 1: Synthesis and Crystallization of 1-(3-bromophenyl)-1H-pyrrole

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from anilines.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (1.72 g, 10 mmol, 1.0 equiv.) and 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol, 1.1 equiv.).

-

Solvent and Catalyst: Add a deep eutectic solvent (DES) based on L-(+)-tartaric acid and choline chloride (15 g) as a green and efficient reaction medium.[2] Alternatively, glacial acetic acid (30 mL) can be used.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using the DES, extract the product with ethyl acetate (3 x 30 mL). If using acetic acid, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and then extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient, starting from 9:1) to afford this compound as a solid. The expected melting point is in the range of 63-64 °C.[3]

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often a matter of systematic screening. The principle is to find a solvent or solvent system in which the compound has moderate solubility and to allow for slow cooling or solvent evaporation.

-

Solvent Screening: Screen a range of solvents of varying polarity, such as hexane, ethanol, isopropanol, ethyl acetate, dichloromethane, and toluene.

-

Slow Evaporation (Recommended Initial Method):

-

Dissolve a small amount of the purified product (e.g., 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol or a dichloromethane/hexane mixture) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small open vial.

-

Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Part 2: Prospective Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure elucidation.

Workflow for Data Collection and Structure Refinement

Caption: Experimental and computational workflow for crystal structure analysis.

Detailed Methodologies

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[4]

-

The crystal is maintained at a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and potential disorder.

-

A series of diffraction images are collected over a wide range of reciprocal space by rotating the crystal.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects) using software like CrysAlisPro or SAINT.

-

The crystal system and space group are determined from the symmetry of the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the location of the heavier atoms (in this case, the bromine atom). This is typically performed with programs like SHELXT.

-

The initial structural model is then refined by full-matrix least-squares on F² using programs like SHELXL.[4] This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

-

Part 3: Anticipated Structural Features and Intermolecular Interactions

Based on the known structures of related N-arylpyrroles, we can anticipate several key structural features and intermolecular interactions for this compound.

Molecular Geometry

The molecule will consist of a planar pyrrole ring connected to a bromophenyl ring. The dihedral angle between the mean planes of these two rings is a critical parameter, influencing the overall molecular conformation and packing. In similar structures, this angle can vary, but a non-coplanar arrangement is expected due to some steric hindrance.

| Parameter | Anticipated Value | Justification |

| C-Br Bond Length | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in related aromatic compounds.[5] |

| C-N (pyrrole-phenyl) | ~1.43 Å | Typical single bond length between sp² carbon and sp² nitrogen. |

| Dihedral Angle | 20-40° | A twisted conformation is common to relieve steric strain between the ortho-hydrogen of the phenyl ring and the hydrogens of the pyrrole ring.[4] |

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing will be dictated by a combination of weak non-covalent interactions. The presence of the bromine atom introduces the possibility of halogen bonding, a highly directional and significant interaction.

Caption: Potential intermolecular interactions in the crystal lattice.

-

Halogen Bonding (C-Br···X): The bromine atom possesses a region of positive electrostatic potential (the σ-hole) along the vector of the C-Br bond. This can interact favorably with a region of negative potential on a neighboring molecule, such as the π-electron cloud of a pyrrole or phenyl ring, or potentially the nitrogen atom of a pyrrole ring if sterically accessible.[6] This is a highly directional interaction that can act as a powerful tool in crystal engineering.

-

π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These can be either face-to-face or offset arrangements.

-

C-H···π Interactions: The hydrogen atoms of the pyrrole and phenyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules.[7] These interactions, though individually weak, can collectively contribute significantly to the overall lattice energy.

-

Dispersion Forces: Van der Waals forces will be ubiquitous and play a significant role in the overall packing efficiency.[7]

Part 4: Data Presentation and Validation

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure. Key data should also be summarized in tabular format for clarity in reports and publications.

Table of Crystallographic Data (Template)

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (μ) (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Temperature (K) | 100(2) |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| θ range for data collection (°) | To be determined |

| Reflections collected / unique | To be determined |

| R_int | To be determined |

| Final R indices [I > 2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Goodness-of-fit on F² | To be determined |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-quality structural data. The subsequent analysis of this data, with a focus on understanding the interplay of intermolecular forces such as halogen bonding and π-π stacking, will provide invaluable insights into the solid-state behavior of this compound. This knowledge is directly applicable to the fields of drug development, where solid-state properties influence formulation and bioavailability, and materials science, where crystal packing dictates electronic and optical properties.

References

-

Al-ttaif, M. A., et al. (2021). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. IUCrData, 6(5). Available at: [Link]

-

Lv, M. L. (2017). Crystal structure of 1-benzyl-3-((4-bromophenyl) amino)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, C24H19BrN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), pp. 635-637. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

-

Pinto, M., et al. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. Available at: [Link]

-

El-Hiti, G. A., et al. (2018). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. Available at: [Link]

-

Hathwar, V. R., et al. (2015). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), pp. 561-567. Available at: [Link]

-

Pappenfus, T. M., et al. (2018). Intermolecular interactions of 1. Br⋯Br interactions omitted for... ResearchGate. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. echemi.com [echemi.com]

- 3. This compound,107302-22-7-Amadis Chemical [amadischem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility and stability of 1-(3-bromophenyl)-1H-pyrrole

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-bromophenyl)-1H-pyrrole

Abstract

This compound is a member of the N-arylpyrrole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The successful progression of any novel compound from discovery to application is fundamentally dependent on its physicochemical properties, most notably its solubility and stability. These parameters govern bioavailability, formulation development, manufacturing processes, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering field-proven experimental protocols and explaining the causality behind methodological choices to support researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a potential drug candidate is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage characterization of its fundamental properties. For N-arylpyrroles like this compound, understanding solubility and stability is not merely a data-gathering exercise; it is a cornerstone of a rational, science-driven development program.

-

Solubility directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of low bioavailability, hindering the therapeutic potential of otherwise potent molecules.[2]

-

Stability dictates the compound's shelf-life and degradation pathways. Unstable compounds can lose potency and generate potentially toxic impurities, posing significant safety and regulatory risks.[3]

This document serves as a practical guide to assessing these critical attributes for this compound, integrating established methodologies with expert insights.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies. The structure of this compound, featuring a planar, aromatic pyrrole ring attached to a brominated phenyl group, dictates its behavior. The bromine atom and the phenyl group contribute to its lipophilicity, while the pyrrole nitrogen offers a site for potential hydrogen bonding, albeit weak.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [4][5] |

| Molecular Weight | 222.08 g/mol | [4][5] |

| Appearance | Solid (Typical) | [6] |

| Predicted Boiling Point | 294.9 °C at 760 mmHg | [4][7] |

| Predicted Melting Point | 63 °C | [4] |

| XLogP3 | 3.8 | [4] |

| Topological Polar Surface Area | 4.9 Ų | [4] |

The high XLogP3 value of 3.8 is a strong indicator of low aqueous solubility, a common characteristic for N-arylpyrroles that must be quantitatively addressed.[4]

Solubility Profile Assessment

Qualitative assessments indicate that this compound has low solubility in water but is soluble in common organic solvents such as dichloromethane.[6] However, for drug development, a quantitative understanding across a physiologically relevant pH range is required. The gold-standard method for this is the equilibrium shake-flask method.[8]

Causality in Experimental Design: Why the Shake-Flask Method?

The shake-flask method is chosen for its ability to determine thermodynamic solubility , which represents the true equilibrium saturation point of a compound in a solvent.[9] This is distinct from kinetic solubility, which can often overestimate the solubility of a compound precipitating from a stock solution.[9] For formulation and biopharmaceutical classification, thermodynamic solubility provides the most reliable and relevant data.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a self-validating system for accurately measuring the solubility of this compound.

Objective: To determine the equilibrium solubility in various aqueous buffers.

Materials:

-

This compound (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0 and 5.0

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid this compound to separate vials containing the pH 3.0, 5.0, and 7.4 buffers. Causality: Adding an excess ensures that equilibrium is reached with undissolved solid present, which is the definition of saturation.[8]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Causality: Extended agitation is necessary to ensure the system reaches thermodynamic equilibrium. 24-48 hours is standard for most small molecules.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of solubility. A low-binding filter material is essential to prevent loss of the compound due to adsorption.[10]

-

Quantification: Immediately dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation. Quantify the concentration of this compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Validation: Visually confirm the presence of solid material remaining in each vial at the end of the experiment. Causality: This step validates that the initial amount of compound was indeed in excess and the resulting measurement represents true saturated solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

The stability of a drug substance is paramount for safety and efficacy. Pyrrole itself is known to darken and degrade upon exposure to air, a process often involving oxidation and polymerization.[11][12] For this compound, supplier data suggests sensitivity to air and moisture and recommends storage away from oxidizing agents, acids, and bases.[6] To rigorously define its stability profile, a forced degradation study is essential.

Causality in Experimental Design: Why Forced Degradation?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[3] Its purpose is threefold, as mandated by ICH guidelines:

-

To Identify Degradation Pathways: It reveals how the molecule is likely to break down.[3]

-

To Generate Degradants: It produces the degradation products needed for structural elucidation and analytical method development.

-

To Demonstrate Specificity: It proves that the analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products, thus being "stability-indicating."[3]

A target degradation of 5-20% is generally recommended to ensure that primary degradants are formed without being consumed in secondary reactions.[13][14]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile and water

-

Temperature-controlled oven, calibrated photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Set up the following experiments in parallel:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C).

-

Thermal Stress (Solution): Heat the stock solution at 60-80°C.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Control: Keep the stock solution protected from light at 4°C.

-

-

Time Point Analysis: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). For hydrolytic and oxidative conditions, neutralize the sample before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-PDA/MS method. Calculate the percentage degradation and monitor for the appearance of new peaks. Causality: An HPLC-PDA detector is crucial as it provides spectral information, helping to determine if new peaks are pure and related to the parent compound. Mass spectrometry provides definitive mass information for identifying degradants.

Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Predicted Degradation Pathways

Based on the known chemistry of pyrroles, the following degradation pathways are anticipated:

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of polymeric species. This is often accompanied by a change in color from colorless/pale yellow to dark orange or brown.[12]

-

Acid-Catalyzed Polymerization: In the presence of strong acids, pyrroles can polymerize. The protonation of the pyrrole ring makes it susceptible to nucleophilic attack by another neutral pyrrole molecule, initiating a chain reaction.

-

Photodegradation: Exposure to UV light can induce radical reactions, leading to dimerization or polymerization.

Recommended Handling and Storage

Based on the compound's inherent properties and potential instabilities, the following handling and storage procedures are mandated for maintaining its integrity:

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial).[6]

-

Atmosphere: To mitigate oxidative degradation, particularly for long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from heat sources.[6][7]

-

Chemical Incompatibility: Store separately from strong oxidizing agents, acids, and bases to prevent degradation.[6]

Conclusion

This compound is a lipophilic molecule with predictably low aqueous solubility. A quantitative assessment of its thermodynamic solubility across a range of pH values using the shake-flask method is a prerequisite for any meaningful drug development effort. The compound's stability profile is dictated by the chemical nature of the pyrrole ring, which is susceptible to degradation via oxidation, acid-catalyzed polymerization, and photolysis. A rigorous forced degradation study is not only a regulatory requirement but also an essential scientific tool to elucidate these degradation pathways and develop a robust, stability-indicating analytical method. Adherence to proper handling and storage protocols is critical to ensure the integrity and purity of this promising chemical entity in research and development settings.

References

-

Pyrrole - Wikipedia . Wikipedia. Available from: [Link]

-

1-(3-Bromomethylphenyl)-1H-Pyrrole: Properties, Uses, Safety & Supplier Information . Bouling Chemical Co., Limited. Available from: [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) . PubMed. Available from: [Link]

-

A general route to 1,3'-bipyrroles . PubMed. Available from: [Link]

-

1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole . ChemSynthesis. Available from: [Link]

-

Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis . ACS Publications. Available from: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). Available from: [Link]

- 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Books.

-

One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium . Royal Society of Chemistry. Available from: [Link]

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole . ResearchGate. Available from: [Link]

-

A Novel Approach for the Synthesis of N-Arylpyrroles | Request PDF . ResearchGate. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . LinkedIn. Available from: [Link]

-

Pyrrole | C4H5N | CID 8027 - PubChem . National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity . Der Pharma Chemica. Available from: [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b . European Medicines Agency. Available from: [Link]

-

What is the degradation mechanism of pyrrole? . Chemistry Stack Exchange. Available from: [Link]

-

Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution . Royal Society of Chemistry. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds . National Institutes of Health (NIH). Available from: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Pan American Health Organization (PAHO). Available from: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy . National Institutes of Health (NIH). Available from: [Link]

-

Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria . PubMed. Available from: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF . ResearchGate. Available from: [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives . Scholars Research Library. Available from: [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions . Pharmaceutical Technology. Available from: [Link]

-

ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1) . ASEAN. Available from: [Link]

-

Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]

-

Forced Degradation . SGS. Available from: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) . ResearchGate. Available from: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . Springer. Available from: [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring . ACS Publications. Available from: [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING . European Medicines Agency. Available from: [Link]

-

Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold . ACS Publications. Available from: [Link]

Sources

- 1. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. rheolution.com [rheolution.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 107302-22-7|this compound|BLD Pharm [bldpharm.com]

- 6. 1-(3-Bromomethylphenyl)-1H-Pyrrole: Properties, Uses, Safety & Supplier Information | Advanced Chemical Data China [chemheterocycles.com]

- 7. CAS 107302-22-7 | this compound - Synblock [synblock.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pharmtech.com [pharmtech.com]

The Phenylpyrrole Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

The substituted phenylpyrrole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. From potent antifungal agents used in agriculture to promising candidates in oncology and neurodegenerative disease research, the versatility of this scaffold is remarkable. This technical guide provides an in-depth exploration of the diverse biological activities of substituted phenylpyrroles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Antifungal Properties: A Deep Dive into the Mechanism of Action

Phenylpyrrole fungicides, such as fludioxonil and fenpiclonil, are mainstays in crop protection.[1][2] Their efficacy stems from a unique mechanism of action that disrupts essential signaling pathways in pathogenic fungi.[1][2][3]

The High Osmolarity Glycerol (HOG) Pathway: The Primary Target

The primary mode of action of antifungal phenylpyrroles involves the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for fungal adaptation to osmotic stress.[1][2][3] These compounds are thought to mimic an osmotic stress signal, leading to a cascade of downstream events that are ultimately detrimental to the fungal cell.[1][2]

The key molecular target within this pathway is a Group III hybrid histidine kinase (HHK).[1][2][3] Phenylpyrroles bind to the HHK, triggering a phosphorelay system that results in the constitutive activation of the HOG pathway.[1][2] This persistent activation leads to the accumulation of glycerol, membrane hyperpolarization, and ultimately, hyphal swelling and bursting.[1][2] Some research also suggests that phenylpyrroles may act on triosephosphate isomerase (TPI), leading to the accumulation of methylglyoxal, which in turn alters HHK activity.[4]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of novel substituted phenylpyrroles can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique.[5][6][7]

Protocol 1: Broth Microdilution Assay for Antifungal MIC Determination

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640). The final concentration range should typically span from 0.125 to 64 µg/mL.

-

Include a positive control (a known antifungal agent like fludioxonil) and a negative control (vehicle only).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until visible growth is observed in the negative control wells.

-

-

MIC Determination:

Anticancer Potential: Targeting Cell Proliferation and Survival

A growing body of evidence suggests that substituted phenylpyrroles possess significant anticancer properties.[8][9][10][11][12][13] Their mechanism of action in cancer cells is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[9][10]

Structure-Activity Relationship in Anticancer Phenylpyrroles

The cytotoxic activity of phenylpyrrole derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrrole rings.[8][9] Studies have shown that the introduction of electron-donating groups at the 4th position of the pyrrole ring can enhance anticancer activity.[9] For instance, compounds bearing a 3,4-dimethoxyphenyl group at this position have demonstrated potent activity against various cancer cell lines.[9]

| Compound ID | Phenyl Ring Substituent | Pyrrole Ring Substituent | Target Cell Line | IC50 (µM) |

| Cpd 19 | 3-Benzoyl | 4-(3,4-dimethoxyphenyl) | MGC 80-3 | 1.0 - 1.7 |

| Cpd 21 | 3-Benzoyl | 4-(3,4-dimethoxyphenyl) | HepG2 | 0.5 - 0.9 |

| Cpd 15 | 3-Benzoyl | 4-(p-tolyl) | A549 | 3.6 |

| Table 1: Representative IC50 values of substituted phenylpyrroles against various cancer cell lines, adapted from literature data.[9] |

Experimental Workflow for In Vitro Anticancer Screening

A standard workflow for evaluating the anticancer potential of novel phenylpyrrole derivatives involves initial cytotoxicity screening followed by more detailed mechanistic studies.[14][15][16][17]

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][18]

-

Cell Culture and Seeding:

-

Compound Treatment:

-

MTT Incubation and Solubilization:

-

Data Analysis:

Broad-Spectrum Antimicrobial Activity

Beyond their antifungal properties, certain substituted phenylpyrroles have demonstrated promising activity against a range of bacteria.[19][20][21][22][23] This broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[19][21]

Evaluation of Antibacterial Efficacy

The antibacterial activity of phenylpyrrole derivatives is typically evaluated using standardized methods such as the disk diffusion assay for qualitative screening and broth or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).[5][6][7][24][25]

Protocol 3: Disk Diffusion Assay for Antibacterial Screening

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.[25]

-

-

Plate Inoculation:

-

Disk Application and Incubation:

-

Interpretation:

Anti-inflammatory and Neuroprotective Effects

Emerging research has highlighted the potential of substituted phenylpyrroles in modulating inflammatory responses and exhibiting neuroprotective properties.[26][27][28][29] These activities suggest their potential application in treating a range of conditions, from chronic inflammatory diseases to neurodegenerative disorders.

Anti-inflammatory Activity

Certain phenylpyrrole derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[27] Some compounds also exhibit in vivo anti-inflammatory effects in models like the carrageenan-induced paw edema in rats.[26][28][30][31][32][33]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the animals into control, standard (e.g., diclofenac), and test groups.[26]

-

-

Compound Administration:

-

Administer the test compounds and the standard drug intraperitoneally or orally.[26]

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Neuroprotective Potential

The neuroprotective effects of phenylpyrrole derivatives are an exciting and developing area of research. Some studies have shown that these compounds can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[34] The evaluation of neuroprotective activity often involves cell-based assays that model neuronal damage.[35][36][37][38][39]

Protocol 5: In Vitro Neuroprotection Assay

-

Neuronal Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity using a relevant toxin (e.g., 6-hydroxydopamine for Parkinson's disease models or amyloid-beta for Alzheimer's models).

-

-

Compound Treatment:

-

Treat the cells with the test compounds before, during, or after the addition of the neurotoxin.

-

-

Assessment of Cell Viability:

-

Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

-

Mechanistic Studies:

-

Investigate the underlying neuroprotective mechanisms by measuring markers of oxidative stress, apoptosis, or specific signaling pathways.[35]

-

Conclusion

The substituted phenylpyrrole scaffold represents a highly versatile and pharmacologically significant structure. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of the structure-activity relationships within this chemical class, coupled with robust in vitro and in vivo screening methodologies, holds immense promise for the discovery and development of novel therapeutic agents to address a wide range of human diseases. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at unlocking the full therapeutic potential of substituted phenylpyrroles.

References

- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.

- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Fillinger, S., & Leroux, P. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology.

- Orti, G., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific Reports.

- König, G. M., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin.

- ResearchGate. Basic protocol to assess preclinical anticancer activity.

- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Wang, Z., & Lu, Y. (2021). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. Chinese Journal of Organic Chemistry.

- Squitieri, A., & Cuny, G. D. (2016). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery.

- Jurado-Martos, F., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.

- Corbillé, A. G., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports.

- Al-Hiari, Y. M., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry.

- Fillinger, S., & Leroux, P. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology.

- National Center for Biotechnology Information.

- Uthale, D. A., et al. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Wang, Y., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery.

- Paprocka, R., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Jacob, S., et al. (2020). The mechanism of phenylpyrrole fungicides cannot be explained by a stearic effect upon triososephosphate isomerase alone.

- Singh, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences.

- Brandhorst, T., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. Scientific Reports.

- Kokate, C. K.

- Zips, D., et al. (2005).

- SlideShare.

- Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules.

- Rahman, H., et al. (2023).

- Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum.

- Fatahala, S. S., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry.

- BMSEED. Screening of Neuroprotective Drugs.

- Saver, J. L. (2010). New approaches to neuroprotective drug development. Stroke.

- International Journal of Pharmaceutical and Phytopharmacological Research. Pyrrol)

- Taylor & Francis Online. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- BenchChem. The Phenylpyrrole Family: A Technical Guide to the Structural and Functional Relationship Between Pyrrolnitrin and Fludioxonil.

- MDPI. (2022).

- Al-Soud, Y. A., et al. (2003). Synthesis of certain pyrrole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal.

- ResearchGate. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- MDPI. (2022).

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

- BenchChem.

- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

- Lee, J. Y., et al. (2014). Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation.

- ResearchGate. (2022).

- National Center for Biotechnology Information. (2022).

- MDPI. (2017).

- PubMed. (2021).

- MDPI. (2022). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?.

- Pharmacia. (2024). Experimental screening for analgesic and anti- inflammatory effect of novel compounds with a pyrrole heterocycle.

Sources

- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdb.apec.org [pdb.apec.org]

- 6. mdpi.com [mdpi.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. iv.iiarjournals.org [iv.iiarjournals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. woah.org [woah.org]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. public.pensoft.net [public.pensoft.net]

- 30. pharmacy180.com [pharmacy180.com]

- 31. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 32. eijppr.com [eijppr.com]

- 33. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]

- 38. New approaches to neuroprotective drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

Whitepaper: The Strategic Utility of 1-(3-bromophenyl)-1H-pyrrole as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

Abstract: The intricate landscape of modern drug discovery and development necessitates the use of versatile and strategically functionalized building blocks. Among these, 1-(3-bromophenyl)-1H-pyrrole has emerged as a key intermediate, offering a unique combination of a reactive bromine handle and a biologically relevant pyrrole core. This technical guide provides an in-depth analysis of its synthesis, characterization, and strategic application in the construction of complex pharmaceutical agents. We will explore the causality behind its synthetic utility, present validated protocols, and discuss its role in the development of novel therapeutics, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of N-Arylpyrroles